molecular formula C17H28N2O B7586044 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

货号 B7586044
分子量: 276.4 g/mol
InChI 键: GKPJMXNMVUUIDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat infantile spasms and refractory complex partial seizures. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.

作用机制

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one acts as a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been found to have analgesic properties, although the exact mechanism of action is not fully understood.

实验室实验的优点和局限性

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. It has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one is not fully understood, which may limit its use in certain experiments.

未来方向

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several potential future directions for research. It has been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders. Future research could focus on investigating the long-term safety profile of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, as well as its potential use in other neurological and psychiatric disorders. Additionally, further research could focus on elucidating the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, which could have implications for the development of new drugs targeting the GABAergic system.

合成方法

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis involves the protection of the amino group of vigabatrin, followed by the introduction of the cyclohexenyl group and the piperidine ring. The final step involves the deprotection of the amino group to yield 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one.

科学研究应用

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anticonvulsant, antiepileptic, anxiolytic, and analgesic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway.

属性

IUPAC Name

1-[(1-cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17-8-4-5-11-19(17)14-15-9-12-18(13-10-15)16-6-2-1-3-7-16/h2,6,15-16H,1,3-5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPJMXNMVUUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3CCCC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。